Cas no 764633-87-6 ((4R)-2-azaspiro[4.5]decane-4-carboxylic acid)

(4R)-2-Azaspiro[4.5]decane-4-carboxylic acid is a chiral spirocyclic compound featuring a rigid bicyclic structure with a carboxylic acid functional group. Its stereochemically defined (4R) configuration and spiro scaffold make it a valuable building block in medicinal chemistry, particularly for designing conformationally constrained peptides and small-molecule inhibitors. The compound’s structural uniqueness enhances binding affinity and selectivity in drug discovery applications. Its carboxylic acid moiety allows for further derivatization, enabling integration into diverse pharmacophores. This intermediate is particularly useful in synthesizing compounds targeting central nervous system (CNS) disorders and other therapeutic areas requiring rigid, three-dimensional frameworks. High purity and well-characterized stereochemistry ensure reproducibility in research and development.
(4R)-2-azaspiro[4.5]decane-4-carboxylic acid structure
764633-87-6 structure
Product Name:(4R)-2-azaspiro[4.5]decane-4-carboxylic acid
CAS No:764633-87-6
MF:C10H17NO2
MW:183.24748301506
CID:5019329
Update Time:2026-02-28

(4R)-2-azaspiro[4.5]decane-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (4R)-2-Aza-spiro[4.5]decane-4-carboxylic acid
    • (4R)-2-Azaspiro[4.5]decane-4-carboxylic acid
    • SB38645
    • (R)-2-Azaspiro[4.5]decane-4-carboxylic acid
    • (4R)-2-azaspiro[4.5]decane-4-carboxylic acid
    • Inchi: 1S/C10H17NO2/c12-9(13)8-6-11-7-10(8)4-2-1-3-5-10/h8,11H,1-7H2,(H,12,13)/t8-/m1/s1
    • InChI Key: JPZJKIYKFOEPJZ-MRVPVSSYSA-N
    • SMILES: OC([C@H]1CNCC21CCCCC2)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 209
  • XLogP3: -0.9
  • Topological Polar Surface Area: 49.3

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(4R)-2-azaspiro[4.5]decane-4-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:764633-87-6)(4R)-2-azaspiro[4.5]decane-4-carboxylic acid
Order Number:A1090672
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:02
Price ($):882.0
Email:sales@amadischem.com

Additional information on (4R)-2-azaspiro[4.5]decane-4-carboxylic acid

(4R)-2-Azaspiro[4.5]decane-4-carboxylic Acid: A Comprehensive Overview

(4R)-2-Azaspiro[4.5]decane-4-carboxylic acid, also known by its CAS number 764633-87-6, is a unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its spirocyclic structure, which consists of a decane ring fused with an azaspiro ring, making it a valuable molecule for both academic research and potential therapeutic applications.

The structural uniqueness of (4R)-2-Azaspiro[4.5]decane-4-carboxylic acid lies in its spiro arrangement, where two rings share only one atom, creating a complex yet stable framework. This configuration not only imparts interesting physical and chemical properties but also opens up possibilities for various functionalizations. Recent studies have explored the synthesis of this compound through innovative methodologies, including asymmetric catalysis and ring-closing metathesis, which have significantly improved the yield and enantiomeric purity of the product.

One of the most promising aspects of (4R)-2-Azaspiro[4.5]decane-4-carboxylic acid is its potential as a pharmacological agent. Researchers have investigated its ability to act as a ligand for various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. For instance, recent findings suggest that this compound may exhibit selective agonistic activity towards certain subtypes of serotonin receptors, making it a candidate for the treatment of neuropsychiatric disorders such as depression and anxiety.

In addition to its pharmacological applications, (4R)-2-Azaspiro[4.5]decane-4-carboxylic acid has been studied for its role in materials science. Its rigid spirocyclic structure makes it an ideal candidate for the development of novel polymers and liquid crystals. Recent advancements in this area have demonstrated that derivatives of this compound can form self-assembled nanostructures with tunable mechanical properties, paving the way for applications in drug delivery systems and electronic devices.

The synthesis and characterization of (4R)-2-Azaspiro[4.5]decane-4-carboxylic acid have been extensively documented in recent scientific literature. For example, a study published in the Journal of Medicinal Chemistry highlighted the use of microwave-assisted synthesis to streamline the production process, reducing reaction times while maintaining high product quality. Such innovations underscore the growing interest in optimizing synthetic pathways for complex spirocyclic compounds.

From a toxicological perspective, preliminary studies indicate that (4R)-2-Azaspiro[4.5]decane-4-carboxylic acid exhibits low acute toxicity in animal models, suggesting a favorable safety profile for potential therapeutic use. However, further research is required to fully understand its long-term effects and mechanisms of action at cellular and molecular levels.

In conclusion, (4R)-2-Azaspiro[4.5]decane-4-carboxylic acid, with its unique structural features and diverse functional applications, represents a compelling subject for both fundamental research and applied sciences. As ongoing studies continue to unravel its potential, this compound stands at the forefront of innovation in drug discovery and materials development.

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Amadis Chemical Company Limited
(CAS:764633-87-6)(4R)-2-azaspiro[4.5]decane-4-carboxylic acid
A1090672
Purity:99%
Quantity:1g
Price ($):882.0
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